molecular formula C6H7NO2S B1390205 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde CAS No. 854754-21-5

2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde

Cat. No.: B1390205
CAS No.: 854754-21-5
M. Wt: 157.19 g/mol
InChI Key: JCCXHAVNJUBOEN-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxymethyl group attached to the thiazole ring, along with an aldehyde functional group at the 4-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-aminothiazole with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group. The resulting intermediate is then oxidized to form the aldehyde group at the 4-position. This method typically requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise monitoring of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxymethyl group under basic conditions.

Major Products Formed:

    Oxidation: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

    Reduction: 2-(Methoxymethyl)-1,3-thiazole-4-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde is largely dependent on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the thiazole ring can interact with various biological receptors, influencing cellular pathways and processes. Further studies are needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

    2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-(Methoxymethyl)-1,3-thiazole-4-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    2-(Methoxymethyl)-1,3-thiazole-4-thiol: Similar structure but with a thiol group instead of an aldehyde.

Uniqueness: 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde is unique due to the presence of both a methoxymethyl group and an aldehyde group on the thiazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-9-3-6-7-5(2-8)4-10-6/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCXHAVNJUBOEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501265599
Record name 2-(Methoxymethyl)-4-thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854754-21-5
Record name 2-(Methoxymethyl)-4-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854754-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methoxymethyl)-4-thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution containing the product from Example 6C (7.4 g, 36.8 mmol) in dichloromethane (40 mL) was treated with DIBAL (73.6 mL, 1 M in dichloromethane) dropwise at −78° C. over 2 hours, stirred at −78° C. for 2 hours, treated with acetic acid (10 mL) at −78° C. and warmed to 25° C. A 10% solution of aqueous sodium potassium tartrate was added and the mixture was stirred vigorously for 1 hour. The reaction mixture was partitioned between chloroform and water. The organic phase was washed with brine, dried over MgSO4, filtered and concentrated. The residue was chromatographed on silica gel eluting with 0-100% ethyl acetate/dichloromethane to give the title compound (5.78 g, 71% yield).
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
73.6 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde
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2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde
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2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde
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2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde
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2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde
Reactant of Route 6
2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde

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